Methyl 2-(bromomethyl)-6-iodobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromomethyl group with another molecule. For example, lenalidomide is synthesized using a nitro-substituted methyl 2-(bromomethyl) benzoate . Another example is the synthesis of methyl 2-(bromomethyl)acrylate, which involves the addition of sodium methoxide to a solution of the acrylate in methanol.Chemical Reactions Analysis
The bromomethyl group in “Methyl 2-(bromomethyl)-6-iodobenzoate” can undergo various chemical reactions. For instance, Methyl (2-bromomethyl)acrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Scientific Research Applications
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Methyl 2-(bromomethyl)acrylate : This compound is used in the field of organic chemistry for the synthesis of various chemical compounds . It can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .
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Methyl 2-(Bromomethyl)-3-nitrobenzoate : This compound is also used in organic chemistry. The specific applications, methods of use, and outcomes would depend on the particular synthesis process and the target compounds .
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2-Bromoethyl methyl ether : This compound has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .
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Methyl 2-(bromomethyl)acrylate : This compound is used in the field of organic chemistry for the synthesis of various chemical compounds . It can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .
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Methyl 2-(Bromomethyl)-3-nitrobenzoate : This compound is also used in organic chemistry. The specific applications, methods of use, and outcomes would depend on the particular synthesis process and the target compounds .
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2-Bromoethyl methyl ether : This compound has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .
properties
IUPAC Name |
methyl 2-(bromomethyl)-6-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLJTTUAHSMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460706 | |
Record name | methyl 2-(bromomethyl)-6-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-6-iodobenzoate | |
CAS RN |
861840-51-9 | |
Record name | methyl 2-(bromomethyl)-6-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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